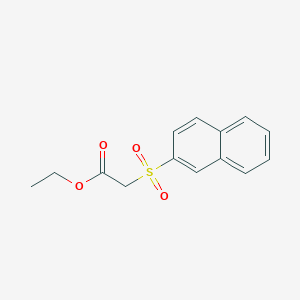

ethyl (2-naphthylsulfonyl)acetate

Description

Ethyl (2-naphthylsulfonyl)acetate is a sulfonated ester derivative characterized by a naphthalene ring system substituted with a sulfonyl group at the 2-position and an ethyl acetate moiety. Such compounds are typically utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or materials science applications due to their reactive sulfonyl and ester functionalities. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the ester group offers versatility in hydrolysis or transesterification pathways.

This gap limits a comprehensive structural or functional analysis.

Properties

IUPAC Name |

ethyl 2-naphthalen-2-ylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c1-2-18-14(15)10-19(16,17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDBZISKURRTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-naphthylsulfonyl)acetate can be synthesized through several methods. One common approach involves the sulfonylation of 2-naphthol followed by esterification. The sulfonylation reaction typically uses sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated product is then esterified using ethyl chloroacetate in the presence of a base like sodium ethoxide .

Industrial Production Methods

Industrial production of ethyl (2-naphthylsulfonyl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-naphthylsulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several esters and sulfonamide derivatives, which can be compared indirectly to hypothesize the behavior of ethyl (2-naphthylsulfonyl)acetate.

2.1 Ethyl 2-Phenylacetoacetate (CAS 39487)

- Structure : Contains a phenyl group and an acetoacetate ester.

- Purity : ≥98% (mixture of isomers) .

- Applications : Used as a precursor in synthesizing phenylacetone, an amphetamine intermediate .

2.2 Ethyl 2-(2-Nitrophenyl)Acetate (CAS 31912-02-4)

- Structure : Features a nitro-substituted phenyl ring and an ethyl acetate group.

- Reactivity : The nitro group is strongly electron-withdrawing, which may enhance the electrophilicity of adjacent positions compared to the sulfonyl group in the target compound .

- Similarity : Both compounds are esters with aromatic substituents, but the nitro group vs. sulfonyl group alters their chemical behavior.

2.3 Ethyl (±)-2-Amino-2-(Naphthalen-2-yl)Acetate (CAS 110470-41-2)

- Structure: Contains a naphthalene ring and an amino group.

- Synthesis : Achieved with 76–93% yield via routes involving naphthalene derivatives .

- Divergence: The amino group introduces nucleophilic character, contrasting with the sulfonyl group’s electrophilic nature in ethyl (2-naphthylsulfonyl)acetate.

2.4 Sodium Laureth Sulfate (CAS 3088-31-1)

- Structure : A sulfate ester with a long alkyl chain.

- Applications : Widely used in surfactants due to its amphiphilic properties .

- Contrast : While both contain sulfonate/sulfate groups, sodium laureth sulfate is optimized for solubility and foaming, whereas ethyl (2-naphthylsulfonyl)acetate is likely tailored for synthetic reactivity.

Data Gaps and Limitations

The provided evidence lacks direct information on ethyl (2-naphthylsulfonyl)acetate, necessitating caution in extrapolating properties. Key unresolved aspects include:

- Synthesis: No referenced methods for introducing the 2-naphthylsulfonyl group.

- Spectroscopic Data : Absence of NMR, IR, or MS spectra for structural confirmation.

- Toxicity and Stability: No safety or stability data comparable to compounds like ethyl (triphenylphosphoranylidene)acetate, which has documented handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.